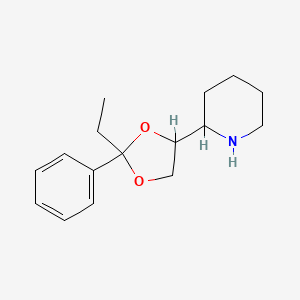

2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Etoxadrol is a dissociative anesthetic drug that has been found to act as an NMDA receptor antagonist. It produces effects similar to those of phencyclidine (PCP) in animals. Etoxadrol, along with its related compound dexoxadrol, was initially developed as an analgesic for human use. its development was discontinued in the late 1970s due to side effects such as nightmares and hallucinations .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Etoxadrol kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung eines Dioxolanrings beinhalten. Die Synthese beinhaltet die Reaktion von 2-Ethyl-2-Phenyl-1,3-Dioxolan mit Piperidin unter bestimmten Bedingungen, um Etoxadrol zu erhalten .

Industrielle Produktionsverfahren: Obwohl detaillierte industrielle Produktionsverfahren nicht weit verbreitet sind, beinhaltet die Synthese von Etoxadrol in der Regel Standardmethoden der organischen Synthese, einschließlich der Verwendung von Lösungsmitteln, Katalysatoren und kontrollierten Reaktionsumgebungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Etoxadrol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Etoxadrol kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können Etoxadrol in seine reduzierten Formen umwandeln.

Substitution: Etoxadrol kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Verschiedene Nucleophile und Elektrophile unter geeigneten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Formen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung verwendet, um die NMDA-Rezeptor-Antagonisierung und ihre Auswirkungen auf die chemische Signalübertragung zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf neuronale Bahnen und Neurotransmittersysteme.

Medizin: Auf seine analgetischen und anästhetischen Eigenschaften untersucht, obwohl seine Anwendung beim Menschen aufgrund von Nebenwirkungen begrenzt ist.

5. Wirkmechanismus

Etoxadrol übt seine Wirkung durch Antagonisierung des NMDA-Rezeptors aus. Es bindet mit hoher Affinität an die PCP-Bindungsstelle am NMDA-Rezeptor, die sich direkt über dem Magnesiumblock im Ionenkanal befindet. Wenn der Neurotransmitter Glutamat an den NMDA-Rezeptor bindet und die postsynaptische Zellmembran depolarisiert wird, wird der Magnesiumblock verdrängt. Etoxadrol blockiert den NMDA-Rezeptorkanals, wodurch verhindert wird, dass Kationen in den Kanal eintreten oder aus ihm austreten. Dieser Mechanismus ähnelt dem von PCP, Tenocyclidin, Ketamin und Dexoxadrol .

Ähnliche Verbindungen:

Phencyclidin (PCP): Teilt ähnliche dissoziative und halluzinogene Eigenschaften.

Ketamin: Ein weiterer NMDA-Rezeptor-Antagonist mit anästhetischen Eigenschaften.

Dexoxadrol: Eine eng verwandte Verbindung mit ähnlicher chemischer Struktur und Wirkung.

Tenocyclidin (TCP): Enthält einen Thiophenring anstelle eines Phenylrings, wirkt aber ähnlich auf den NMDA-Rezeptor.

Einzigartigkeit: Etoxadrol ist einzigartig in seiner spezifischen Bindungsaffinität und seinen Wirkungen auf den NMDA-Rezeptor. Seine Entwicklung als Analgetikum wurde aufgrund von Nebenwirkungen gestoppt, aber es bleibt eine wertvolle Verbindung für die Forschung zur NMDA-Rezeptorfunktion und zu potenziellen therapeutischen Anwendungen.

Wirkmechanismus

Etoxadrol exerts its effects by antagonizing the NMDA receptor. It binds with high affinity to the PCP binding site on the NMDA receptor, located just above the magnesium block in the ion channel. When the neurotransmitter glutamate binds to the NMDA receptor and the postsynaptic cell membrane is depolarized, the magnesium block is displaced. Etoxadrol blocks the NMDA receptor channel, preventing cations from entering or exiting the channel. This mechanism is similar to that of PCP, tenocyclidine, ketamine, and dexoxadrol .

Vergleich Mit ähnlichen Verbindungen

Phencyclidine (PCP): Shares similar dissociative and hallucinogenic properties.

Ketamine: Another NMDA receptor antagonist with anesthetic properties.

Dexoxadrol: A closely related compound with similar chemical structure and effects.

Tenocyclidine (TCP): Contains a thiophene ring instead of a phenyl ring, but acts similarly on the NMDA receptor.

Uniqueness: Etoxadrol is unique in its specific binding affinity and effects on the NMDA receptor. Its development as an analgesic was halted due to side effects, but it remains a valuable compound for research into NMDA receptor function and potential therapeutic applications.

Biologische Aktivität

2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine, commonly known as Etoxadrol, is a compound of significant interest in medicinal chemistry due to its unique biological activities, particularly as an antagonist of the N-methyl-D-aspartic acid (NMDA) receptor. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

Etoxadrol possesses a molecular formula of C16H23NO2 and a molecular weight of approximately 261.36 g/mol. Its structure features a piperidine ring fused with a 1,3-dioxolane moiety, which contributes to its pharmacological properties.

Etoxadrol primarily acts as an NMDA receptor antagonist. It binds with high affinity to the phencyclidine binding site on the NMDA receptor, effectively blocking ion flow and modulating neurotransmission. This mechanism is akin to that of other well-known NMDA antagonists such as phencyclidine and ketamine, making Etoxadrol a valuable compound for studying neuropharmacology and potential therapeutic applications related to pain management and anesthetic effects.

Biological Activity

The biological activity of Etoxadrol can be summarized as follows:

- Analgesic Properties : Etoxadrol exhibits significant analgesic activity at dosages that do not significantly affect voluntary motor activity. This unique characteristic allows it to induce complete analgesia without causing a comatose state .

- Anesthetic Applications : The compound has been shown to be effective in inducing general anesthesia when administered in appropriate dosages. It has been tested in various animal models, including primates and felines, demonstrating its potential for clinical use in pain management and anesthesia .

Synthesis

The synthesis of Etoxadrol typically involves the reaction of 2-ethyl-2-phenyl-1,3-dioxolane with piperidine under controlled conditions. Specific solvents and catalysts are utilized to optimize yield and purity. Although detailed industrial methods are not extensively documented, standard organic synthesis techniques are employed for effective production.

Comparative Analysis

To provide context regarding Etoxadrol's biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| 1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine | 3050028 | Contains dioxolane and piperidine | Exhibits distinct biological activity against Candida albicans |

| 4-(1,3-Dioxolan-2-yl)-1-[2-(phenylsulfonyl)ethyl]piperidine | Not listed | Similar dioxolane-piperidine structure | Potential use as a rare chemical for early discovery research |

| Lafutidine | 122547-72-2 | Contains pyridine instead of piperidine | Used as a histamine H2-receptor antagonist |

Etoxadrol's unique binding affinity to NMDA receptors distinguishes it from these similar compounds. The specific interactions and resultant biological activities can vary significantly based on minor structural differences.

Study on Analgesic Efficacy

A notable study investigated the analgesic efficacy of the optical isomer of Etoxadrol in animal models. The results indicated that lower dosages provided effective pain relief without significant motor impairment. This finding suggests potential for clinical applications in pain management where traditional opioids may pose risks of dependency or severe side effects .

Anesthetic Research

Another study focused on the anesthetic properties of Etoxadrol. Administered intravenously in controlled settings, it successfully induced general anesthesia in primates at dosages that minimized adverse effects compared to conventional anesthetics. This positions Etoxadrol as a candidate for further research into safer anesthetic protocols .

Eigenschaften

CAS-Nummer |

28189-85-7 |

|---|---|

Molekularformel |

C16H23NO2 |

Molekulargewicht |

261.36 g/mol |

IUPAC-Name |

(2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine |

InChI |

InChI=1S/C16H23NO2/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3/t14-,15+,16-/m0/s1 |

InChI-Schlüssel |

INOYCBNLWYEPSB-XHSDSOJGSA-N |

SMILES |

CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3 |

Isomerische SMILES |

CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3=CC=CC=C3 |

Kanonische SMILES |

CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3 |

Key on ui other cas no. |

30163-01-0 |

Synonyme |

Cl 1848C Cl-1848C etoxadrol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.